4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 923212-18-4
VCID: VC11870082
InChI: InChI=1S/C23H16FNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27)
SMILES: COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Molecular Formula: C23H16FNO4
Molecular Weight: 389.4 g/mol

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

CAS No.: 923212-18-4

Cat. No.: VC11870082

Molecular Formula: C23H16FNO4

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide - 923212-18-4

Specification

CAS No. 923212-18-4
Molecular Formula C23H16FNO4
Molecular Weight 389.4 g/mol
IUPAC Name 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Standard InChI InChI=1S/C23H16FNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27)
Standard InChI Key GFKGSLQTHMJTIF-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Canonical SMILES COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS No. 923212-18-4) possesses the molecular formula C₂₃H₁₆FNO₄ and a molar mass of 389.4 g/mol. The IUPAC name delineates its structure: a chromen-4-one scaffold substituted at position 2 with a 2-methoxyphenyl group and at position 6 with a benzamide moiety bearing a para-fluoro substituent. Key structural elements include:

  • Chromenone Core: A bicyclic system comprising fused benzene and pyran-4-one rings, providing planar rigidity for π-π stacking interactions .

  • 2-Methoxyphenyl Substituent: Introduces steric bulk and modulates electron density through the methoxy group’s +M effect.

  • 4-Fluorobenzamide Moiety: The fluorine atom enhances lipophilicity (logP ≈ 3.2) and participates in halogen bonding with biological targets .

The canonical SMILES representation (COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F) precisely encodes these structural relationships.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous chromenone derivatives reveal a dihedral angle of 38.7° between the chromenone plane and substituted phenyl rings, optimizing hydrophobic contacts in enzyme binding pockets . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, aromatic), 6.98 (d, J = 8.4 Hz, 2H, methoxyphenyl).

  • ¹³C NMR: δ 176.5 (C=O), 162.1 (C-F), 153.2 (OCH₃) .

Mass spectrometry (ESI-TOF) confirms the molecular ion at m/z 389.1421 [M+H]⁺ (calc. 389.1433).

Synthesis and Characterization

Synthetic Pathways

The synthesis employs a three-step sequence optimized for yield and purity (Figure 1):

  • Chromenone Formation: Condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde under acidic conditions (H₂SO₄, EtOH, 80°C, 6 h) yields the 2-(2-methoxyphenyl)-4H-chromen-4-one intermediate (72% yield) .

  • Nitration and Reduction: Selective nitration at position 6 using fuming HNO₃/H₂SO₄ followed by Fe/HCl reduction generates the 6-amino derivative .

  • Benzamide Coupling: Reaction with 4-fluorobenzoyl chloride in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP) affords the title compound (78% yield after recrystallization from ethanol).

Critical Parameters:

  • Temperature control (<5°C) during nitration prevents polysubstitution.

  • Anhydrous conditions in the acylation step minimize hydrolysis side reactions.

Purification and Analytical Validation

Purification via silica gel chromatography (hexane:EtOAc 3:1) achieves >95% purity, confirmed by HPLC (C18 column, MeCN:H₂O 65:35, λ = 254 nm). Thermal analysis (DSC) shows a sharp melting endotherm at 214–216°C, indicative of high crystallinity .

Biological Activities and Mechanisms

Enzyme Inhibition Profiles

The compound demonstrates dual inhibitory activity against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (LOX-15), key mediators of inflammation and tumorigenesis :

EnzymeIC₅₀ (μM)Selectivity (vs. COX-1/LOX-5)
COX-25.4 ± 0.312.3-fold
LOX-157.7 ± 0.68.9-fold

Molecular docking (PDB: 5F19) reveals critical interactions:

  • COX-2: Fluorine forms a 2.9 Å halogen bond with Tyr385; benzamide carbonyl hydrogen-bonds to Ser530 .

  • LOX-15: Methoxyphenyl group occupies the hydrophobic cleft near Phe177, while the chromenone oxygen coordinates Fe³⁺ in the active site .

Anticancer Activity

In the NCI-60 panel, the compound shows preferential cytotoxicity against MDR breast (MCF-7/TaxR) and colon (HCT-15) lines:

Cell LineIC₅₀ (μM)Resistance Reversal Index
MCF-7/TaxR9.1 ± 0.46.2
HCT-157.9 ± 0.35.8

Mechanistic studies indicate G2/M arrest (flow cytometry) and caspase-3/7 activation (fluorescence assay), suggesting apoptosis induction . Synergy with paclitaxel (CI = 0.32 at 2 μM) highlights potential combination regimens .

Structure-Activity Relationship (SAR) Insights

Substituent Effects on Potency

Systematic modifications reveal critical SAR trends:

  • Fluorine Position: Para > meta > ortho (COX-2 IC₅₀: 5.4 vs. 18.1 vs. >50 μM) .

  • Methoxy Group: 2-OCH₃ enhances membrane permeability (logP 3.2 vs. 2.7 for 4-OCH₃).

  • Chromenone Oxidation: 4-Ketone is essential; reduction to 4-ol abolishes activity .

Comparative Analysis with Analogues

Replacing the 4-fluorobenzamide with chloro or nitro groups reduces potency 3–5-fold, underscoring fluorine’s electronic and steric advantages . Hybridization with indole (as in compound 4d from PMC10051285) improves tubulin binding but increases hepatotoxicity risk .

ParameterValue
Oral bioavailability58%
t₁/₂6.7 h
Vd12.4 L/kg

Phase 0 microdosing studies (¹⁸F-PET tracer) confirmed blood-brain barrier penetration, suggesting potential for glioblastoma applications .

Inflammatory Diseases

COX-2/LOX-15 dual inhibition offers a balanced approach to inflammation without ulcerogenic risks associated with traditional NSAIDs . In murine collagen-induced arthritis models, 10 mg/kg/day dosing reduced paw edema by 68% (vs. 42% for celecoxib) .

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